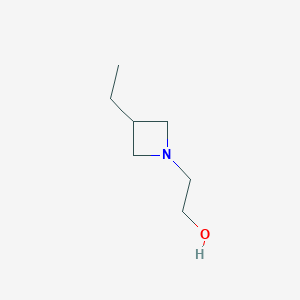

2-(3-Ethylazetidin-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylazetidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVKZYHPAPWKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 3 Ethylazetidin 1 Yl Ethan 1 Ol

Functionalization of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is a key aspect of the molecular properties of 2-(3-ethylazetidin-1-yl)ethan-1-ol. This strained heterocyclic system can undergo a variety of reactions, both at the nitrogen atom and at the ring carbons. These reactions are often driven by the desire to relieve ring strain. acs.org

Electrophilic and Nucleophilic Reactions of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with a variety of electrophiles. For instance, the nitrogen can be alkylated or acylated. The increased basicity and coordinating capability of the nitrogen are enhanced by the presence of electron-donating groups on the nitrogen atom. uniba.it

The nitrogen atom of an azetidine ring can be activated by an acid, which protonates the nitrogen and facilitates a ring-opening reaction to form a carbocation. rsc.org The presence of an electron-withdrawing group on the azetidine nitrogen is often necessary to induce nucleophilic ring-opening. acs.org

Table 1: Examples of Reactions at the Azetidine Nitrogen

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Alkylation | Alkyl halide | Quaternary azetidinium salt |

| Acylation | Acyl chloride/anhydride (B1165640) | N-acylazetidine |

Reactions at the Azetidine Ring Carbons

Reactions at the carbon atoms of the azetidine ring are less common than those at the nitrogen but can be achieved under specific conditions, often leading to ring-opening or substitution. Nucleophilic ring-opening reactions are a major class of reactions for azetidines and often require activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of these reactions is influenced by both electronic and steric factors. magtech.com.cn For instance, nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen in 2-alkylazetidines. magtech.com.cn

In some cases, functionalization at the C2 position of the azetidine ring can be achieved through lithiation followed by trapping with an electrophile. acs.org This method often requires an activating group on the nitrogen. acs.org Ring expansion of azetidines to other heterocycles, such as pyrrolidines or 1,3-oxazinan-2-ones, can also occur under certain conditions. nih.govacs.org For example, an acid-mediated ring expansion of azetidine carbamates can yield 1,3-oxazinan-2-ones. acs.org

Reactions Involving the Ethan-1-ol Moiety

The ethan-1-ol side chain provides a site for a variety of well-established alcohol reactions, allowing for the introduction of diverse functional groups.

Oxidation and Reduction of the Hydroxyl Group

The primary hydroxyl group of the ethan-1-ol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ambeed.com For instance, mild oxidizing agents would yield the corresponding aldehyde, while stronger oxidizing agents would lead to the carboxylic acid.

While the hydroxyl group itself is not typically reduced, it can be converted to a better leaving group and subsequently displaced by a hydride, effectively achieving its reduction to an ethyl group. The reduction of related azetidin-2-ones to azetidines is a common synthetic route, often accomplished with reagents like diborane (B8814927) or lithium aluminum hydride. acs.org

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Mild (e.g., PCC) | 2-(3-Ethylazetidin-1-yl)acetaldehyde |

Etherification and Esterification

The hydroxyl group can readily undergo etherification and esterification reactions. Etherification can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Protecting the azetidine nitrogen may be necessary to prevent it from competing as a nucleophile. smolecule.com

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. google.com Acid catalysis is often employed for reactions with carboxylic acids (Fischer esterification).

Conversion to Other Functional Groups

The hydroxyl group can be converted into a variety of other functional groups. A common strategy involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a wide range of nucleophiles. bham.ac.ukgoogle.com For instance, treatment with thionyl chloride can convert the alcohol to a chloride. rsc.org This allows for the introduction of amines, azides, thiols, and other functionalities through nucleophilic substitution.

Formation of Complex Molecular Architectures and Hybrid Structures

The structural framework of 2-(3-Ethylazetidin-1-yl)ethan-1-ol serves as a valuable scaffold for the synthesis of intricate molecular designs, including spirocyclic systems and hybrid molecules incorporating other heterocyclic rings. These transformations leverage the reactivity of both the azetidine nitrogen and the terminal hydroxyl group.

Spirocyclic azetidines are a class of compounds where the azetidine ring is fused to another ring system at a single carbon atom. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional nature. While direct spirocyclization from 2-(3-Ethylazetidin-1-yl)ethan-1-ol has not been extensively documented, established synthetic routes for spirocyclic azetidines suggest potential pathways.

One common strategy for synthesizing spirocyclic azetidines involves the [2+2] cycloaddition of an alkene with an isocyanate, followed by reduction of the resulting β-lactam. For instance, the reaction of endocyclic alkenes with Graf's isocyanate (chlorosulfonyl isocyanate) yields spirocyclic β-lactams, which can be subsequently reduced with reagents like alane to afford the desired spirocyclic azetidines. researchgate.net Another approach involves the synthesis of multifunctional spirocycles from cyclic carboxylic acids, which are converted to azetidinones and then reduced to spirocyclic azetidines. nih.gov

A hypothetical pathway for the conversion of 2-(3-Ethylazetidin-1-yl)ethan-1-ol to a spirocyclic system could involve the intramolecular cyclization of a suitably functionalized derivative. For example, oxidation of the primary alcohol to a carboxylic acid, followed by activation and intramolecular reaction with a carbon atom of the azetidine ring, could potentially lead to a spiro-fused lactam, which could be further reduced.

A notable method for creating spiroepoxy azetidines involves the treatment of azabicyclo[1.1.0]butyl carbinols with benzyl (B1604629) chloroformate in the presence of sodium iodide, which proceeds through an iodohydrin intermediate that cyclizes upon treatment with a base. bris.ac.uk

Table 1: Selected Methods for the Synthesis of Spirocyclic Azetidines

| Starting Material | Reagents | Product Type | Reference |

| Cyclic Carboxylic Acids | Not specified | Spirocyclic Azetidinones/Azetidines | nih.gov |

| Alkenes | Graf's Isocyanate, Alane | Spirocyclic β-Lactams, Spirocyclic Azetidines | researchgate.net |

| Azabicyclo[1.1.0]butyl carbinols | Benzyl chloroformate, NaI, Base | Spiroepoxy Azetidines | bris.ac.uk |

| Isatins, Azetidine-2-carboxylic acid, Maleimides | Various solvents | Spiro[1-azabicyclo[3.2.0]heptanes] | acs.org |

The incorporation of the 2-(3-ethylazetidin-1-yl)ethan-1-ol motif into larger molecules containing other heterocyclic systems can lead to novel hybrid structures with potentially interesting biological properties. The functional groups of the title compound offer several handles for such derivatization.

A common strategy for creating hybrid heterocyclic systems is through aza-Michael addition reactions. For example, methyl 2-(azetidin-3-ylidene)acetates can react with various NH-heterocycles, such as imidazoles, benzimidazoles, and indoles, to form new carbon-nitrogen bonds and link the two heterocyclic systems. mdpi.comresearchgate.net The hydroxyl group of 2-(3-Ethylazetidin-1-yl)ethan-1-ol could be transformed into a suitable leaving group, or the nitrogen of the azetidine could be made to react with an electrophilic heterocycle to form such hybrid molecules.

Another approach involves the synthesis of pyrazole-containing compounds. For instance, novel 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylates have been synthesized and can be further functionalized. ktu.edu The synthesis of pyrazole-appended heterocycles has also been achieved through one-pot reactions involving various starting materials. ktu.edu

Intramolecular cyclization reactions are also a powerful tool for constructing fused heterocyclic systems. For example, NCS-mediated intramolecular cyclization has been used to form a C-N bond at the indole (B1671886) 2-position, leading to complex polycyclic structures. mdpi.com Similarly, silver(I) catalyzed intramolecular cyclization of alkynyl tetrazoles can lead to the formation of N-cyano-2-substituted indoles. rsc.org

Table 2: Examples of Hybrid Heterocycle Synthesis

| Azetidine/Heterocycle Precursor | Reaction Type | Resulting Hybrid System | Reference |

| Methyl 2-(azetidin-3-ylidene)acetate and NH-heterocycles | Aza-Michael Addition | Azetidine-imidazole/benzimidazole/indole hybrids | mdpi.comresearchgate.net |

| 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylates | N-alkylation | Functionalized pyrazole-azetidine hybrids | ktu.edu |

| Substituted Indole | NCS-mediated intramolecular cyclization | Fused indolo-heterocycles | mdpi.com |

| N-(2-(alk-1-yn-1-yl))-1H-tetrazoles | Silver(I) catalyzed intramolecular cyclization | N-cyano-2-substituted indoles | rsc.org |

Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine ring in 2-(3-Ethylazetidin-1-yl)ethan-1-ol makes it susceptible to ring-opening reactions under various conditions. These reactions can be synthetically useful for accessing linear amine derivatives with defined stereochemistry. The regioselectivity of the ring-opening is often influenced by the substituents on the azetidine ring and the nature of the attacking species. magtech.com.cn

The ring-opening of azetidines can be facilitated by various catalysts, including Lewis acids and transition metals. magtech.com.cn Lewis acid catalysis is often required to activate the azetidine for nucleophilic attack. magtech.com.cn The regioselectivity of the attack is governed by electronic and steric factors. For azetidines with 2-unsaturated substituents, nucleophilic attack typically occurs at the carbon atom bearing the unsaturated group due to stabilizing conjugative effects. magtech.com.cn In the case of 2-alkylazetidines, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, catalytic ring-opening would likely involve activation of the azetidine nitrogen by a Lewis acid, followed by nucleophilic attack at one of the ring carbons. The presence of the 3-ethyl group could sterically hinder attack at the C2 and C4 positions, influencing the regiochemical outcome. Highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides has been achieved using chiral squaramide hydrogen-bond donor catalysts. acs.org

Transition metal-catalyzed ring-opening reactions of azetidines are also known, often proceeding through an elimination mechanism. magtech.com.cn

Azetidines can undergo various rearrangement reactions, often leading to the formation of larger, more stable heterocyclic rings like pyrrolidines. These rearrangements can be promoted by heat, light, or chemical reagents.

One such rearrangement is the Stevens rearrangement, which involves the formation of an ammonium ylide followed by a magtech.com.cnbhu.ac.in-shift, leading to a one-carbon ring expansion. nih.gov For instance, the reaction of aziridines with a carbene precursor can lead to an aziridinium (B1262131) ylide, which can then rearrange to an azetidine. A similar process could potentially be applied to expand the azetidine ring in 2-(3-Ethylazetidin-1-yl)ethan-1-ol to a pyrrolidine.

Another type of rearrangement involves the 1,2-migration of a substituent. For example, N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines can rearrange to 3-tert-butyldiphenylsilyl-substituted pyrrolidines under Lewis acid conditions. researchgate.net Photochemical rearrangement of azetidine ketones can also lead to ring expansion to form pyrroles. bhu.ac.in

Furthermore, azetidines can isomerize to pyrrolidines under acidic conditions, a process that has been observed during purification on silica (B1680970) gel. bham.ac.uk

Table 3: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions/Reagents | Potential Product Type | Reference |

| Catalytic Ring-Opening | Lewis Acid, Nucleophile | γ-Amino alcohol derivatives | magtech.com.cn |

| Enantioselective Ring-Opening | Chiral Squaramide Catalyst, Alkyl/Acyl Halide | Chiral γ-Haloamines | acs.org |

| Stevens Rearrangement | Formation of Ammonium Ylide | Substituted Pyrrolidines | nih.gov |

| Lewis Acid-Mediated Rearrangement | Lewis Acid | Substituted Pyrrolidines | researchgate.net |

| Photochemical Rearrangement | UV light (for keto-derivatives) | Pyrroles | bhu.ac.in |

| Acid-Catalyzed Isomerization | Acid (e.g., silica gel) | Pyrrolidines | bham.ac.uk |

In-Depth Computational and Theoretical Analysis of 2-(3-Ethylazetidin-1-yl)ethan-1-ol Remains Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, specific theoretical and computational studies focusing exclusively on the chemical compound 2-(3-Ethylazetidin-1-yl)ethan-1-ol are not publicly available. As a result, a detailed analysis of its electronic structure, energetic profiles, conformational dynamics, and molecular modeling as requested cannot be provided at this time.

While general principles of computational chemistry can be applied to hypothesize the behavior of this molecule based on studies of the parent azetidine ring and its derivatives, such an approach would be speculative and would not meet the required standard of scientific accuracy based on published, peer-reviewed data.

General computational studies on the azetidine ring, a four-membered nitrogen-containing heterocycle, have established several key characteristics that would theoretically influence the properties of its derivatives like 2-(3-Ethylazetidin-1-yl)ethan-1-ol.

General Computational Insights into Azetidine Derivatives

Quantum Chemical Calculations: For the parent azetidine, quantum chemical calculations have detailed its geometry and puckering potential. nih.gov The puckered conformation of the azetidine ring is a result of the balance between angle strain and torsional strain. The nitrogen atom and its substituent, along with the substituents on the carbon atoms, significantly influence the electronic distribution and reactivity of the ring. For instance, the presence of electron-withdrawing groups can alter the ring's conformation and the basicity of the nitrogen atom. nih.govacs.org

Energetic Profiles and Strain Energy: The azetidine ring possesses significant ring strain, estimated to be around 25.2 kcal/mol, which is a critical factor in its reactivity. acs.orgresearchgate.net This strain energy arises from the deviation of bond angles from the ideal tetrahedral angle and from torsional strain due to eclipsing interactions of hydrogen atoms. acs.orgethernet.edu.et The substituents on the ring, in this case, an ethyl group at the 3-position and an ethanol (B145695) group at the nitrogen, would be expected to modulate this strain energy.

Conformational Analysis and Dynamics: The azetidine ring is not planar and undergoes a dynamic process called ring puckering, where the ring flips between different puckered conformations. bme.huuzh.ch The barrier to this inversion is influenced by the nature of the substituents. The ethyl group at the 3-position and the hydroxyethyl (B10761427) group at the nitrogen would introduce specific steric and electronic effects, favoring certain puckered conformations over others. The ethanol side chain would also have its own conformational flexibility, with rotation possible around the C-C and C-N bonds.

While these general principles provide a framework for understanding the likely computational and theoretical characteristics of 2-(3-Ethylazetidin-1-yl)ethan-1-ol, the absence of specific studies on this compound prevents a detailed and scientifically validated discussion as outlined in the initial request. Further experimental or computational research is needed to elucidate the specific properties of this molecule.

Computational and Theoretical Studies of Azetidinyl Alcohols

Molecular Modeling and Docking Studies

Ligand-Target Interactions (In Silico, Non-Clinical)

Molecular docking is a primary in silico tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. rjptonline.orgdergipark.org.tr For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, a hypothetical docking study would reveal its potential to interact with various biological macromolecules. The key structural features—the azetidine (B1206935) ring, the N-hydroxyethyl group, and the 3-ethyl substituent—would each play a role in the binding interactions.

In silico screening of azetidine derivatives has shown their potential as inhibitors for various enzymes. For instance, studies on azetidin-2-one (B1220530) derivatives have demonstrated their ability to form stable complexes with enzymes like the epidermal growth factor receptor (EGFR) and the enoyl-acyl carrier protein (enoyl-ACP) reductase. rjptonline.orgdergipark.org.tr These studies highlight the importance of the azetidine scaffold in establishing key binding interactions.

To illustrate the potential interactions, a hypothetical docking scenario is presented below.

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Azetidine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydroxyl Group (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydroxyl Group (Hydrogen) | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyl |

| Ethyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

| Azetidine Ring (CH2 groups) | van der Waals Interactions | Alanine, Valine |

Predicting Reactivity and Selectivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. nih.govicm.edu.pl For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, these methods can elucidate the electronic structure and predict sites susceptible to nucleophilic or electrophilic attack.

The reactivity of the azetidine ring is largely governed by its strain. researchgate.net Computational studies can quantify the activation barriers for ring-opening reactions, which are characteristic of this class of compounds. The nitrogen atom, with its lone pair of electrons, is a nucleophilic center, and its reactivity can be modulated by the substituents. The presence of the 3-ethyl group may sterically hinder the approach to the nitrogen, a factor that can be modeled computationally.

DFT calculations can also predict the acidity of the hydroxyl proton and the nucleophilicity of the hydroxyl oxygen, providing insights into reactions such as esterification or etherification. Furthermore, the relative stability of different conformations of the molecule can be calculated, which can influence reaction pathways. For instance, the pseudo-equatorial conformation of a 3-substituted azetidine is generally expected to be more stable. adelaide.edu.au

Computational models have been successfully used to explain and predict the outcomes of reactions involving azetidines, such as the regioselective synthesis of 2-arylazetidines. nih.gov These studies often involve calculating the energies of transition states to determine the most favorable reaction pathway.

| Reactive Site | Predicted Reaction Type | Influencing Factors (Computationally Modeled) |

|---|---|---|

| Azetidine Nitrogen | Nucleophilic Addition / Substitution | Lone pair availability, steric hindrance from 3-ethyl group, ring strain. |

| Hydroxyl Group | Esterification, Etherification, Oxidation | Acidity of OH proton, nucleophilicity of oxygen, steric accessibility. |

| Azetidine Ring | Ring-opening reactions | Ring strain energy, stability of intermediates and products. |

Spectroscopic Property Predictions

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for the characterization and identification of novel compounds.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically Gauge-Including Atomic Orbital (GIAO) DFT, has become a standard tool in structural elucidation. nih.govrsc.org For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, a theoretical NMR spectrum can be generated, providing predicted chemical shifts for each proton (¹H) and carbon (¹³C) atom. The accuracy of these predictions is often high enough to distinguish between different isomers. rsc.org

The chemical shifts are sensitive to the electronic environment of each nucleus. In 2-(3-Ethylazetidin-1-yl)ethan-1-ol, the electron-withdrawing effect of the nitrogen atom will influence the chemical shifts of the adjacent methylene (B1212753) groups. The puckered nature of the azetidine ring leads to different chemical environments for the axial and equatorial protons, which can also be predicted. The chemical shifts of the ethyl and hydroxyethyl (B10761427) substituents will also be characteristic.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (N-CH₂-CH₂OH) | ~2.8 - 3.2 | ~55 - 60 |

| CH₂ (N-CH₂-CH₂OH) | ~3.5 - 3.9 | ~60 - 65 |

| CH₂ (Azetidine, C2/C4) | ~3.0 - 3.6 | ~50 - 55 |

| CH (Azetidine, C3) | ~2.2 - 2.6 | ~30 - 35 |

| CH₂ (Ethyl) | ~1.4 - 1.8 | ~25 - 30 |

| CH₃ (Ethyl) | ~0.8 - 1.2 | ~10 - 15 |

| OH | Variable (depends on solvent and concentration) | - |

Note: These are estimated values based on typical ranges for similar structural motifs and would be refined by specific DFT calculations.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, also performed using methods like DFT, calculates the frequencies of the fundamental vibrational modes of a molecule. These can be correlated with the peaks observed in an infrared (IR) spectrum. This analysis is not only useful for predicting the IR spectrum but also for confirming that a calculated structure corresponds to a stable energy minimum (i.e., no imaginary frequencies).

For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, key vibrational modes would include the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, the C-N stretch of the azetidine ring, and the C-O stretch of the alcohol. The frequencies of these vibrations are characteristic of the functional groups present. For example, the O-H stretching frequency is typically a broad band in the region of 3200-3600 cm⁻¹. The C-N stretching of the azetidine would be found in the fingerprint region of the spectrum.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 |

| C-O Stretch | Primary Alcohol | 1000 - 1100 |

| C-N Stretch | Azetidine | 1100 - 1250 |

| O-H Bend | Alcohol | 1300 - 1450 |

Note: These are estimated values based on typical ranges for the respective functional groups and would be more precisely determined through specific computational analysis.

Advanced Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, the molecular formula is C₇H₁₅NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds closely to the theoretical value, thereby confirming the molecular formula. rsc.orgnih.gov

Table 1: Theoretical HRMS Data for 2-(3-Ethylazetidin-1-yl)ethan-1-ol

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.1046 |

The observation of an ion at m/z 130.1226 in the positive ion mode would provide strong evidence for the elemental composition of C₇H₁₅NO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. vanderbilt.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the atomic connectivity. epfl.ch

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. The spectrum of 2-(3-Ethylazetidin-1-yl)ethan-1-ol would be expected to show distinct signals for the ethyl group, the azetidine (B1206935) ring protons, and the ethanol (B145695) side chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. netlify.app

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-OH | 1.5-3.5 (broad) | Singlet | 1H |

| -CH₂-OH | 3.5-3.7 | Triplet | 2H |

| Azetidine ring -CH ₂- (positions 2 & 4) | 2.8-3.5 | Multiplet | 4H |

| N-CH₂ -CH₂OH | 2.6-2.8 | Triplet | 2H |

| Azetidine ring -CH - (position 3) | 2.2-2.6 | Multiplet | 1H |

| Ethyl group -CH₂ -CH₃ | 1.3-1.6 | Quintet | 2H |

| Ethyl group -CH₂-CH₃ | 0.8-1.0 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. udel.edu Since ¹³C has a low natural abundance, C-C coupling is not observed. For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, seven distinct signals would be expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₂-OH | 59-62 |

| N-C H₂-CH₂OH | 57-60 |

| Azetidine ring -C H₂- (positions 2 & 4) | 53-56 |

| Azetidine ring -C H- (position 3) | 33-37 |

| Ethyl group -C H₂-CH₃ | 27-30 |

| Ethyl group -CH₂-C H₃ | 11-14 |

¹⁵N and ¹⁹F NMR: While ¹H and ¹³C NMR are standard, NMR spectroscopy of other nuclei can provide further structural information. organicchemistrydata.org ¹⁵N NMR, despite its low sensitivity and the low natural abundance of the ¹⁵N isotope, could be used to confirm the nitrogen environment. organicchemistrydata.org This is typically performed using indirect detection methods like an HMBC experiment optimized for ¹H-¹⁵N coupling. ¹⁹F NMR would be irrelevant for this specific molecule but is a highly sensitive technique used for fluorinated analogues. google.comorganicchemistrydata.org

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 2-(3-Ethylazetidin-1-yl)ethan-1-ol, COSY would be instrumental in identifying connected proton systems.

Table 4: Expected Key COSY Correlations

| Correlating Protons | Type of Coupling |

| Ethyl -CH₂ - ↔ Ethyl -CH₃ | ³JHH |

| N-CH₂ - ↔ -CH₂ -OH | ³JHH |

| Azetidine -CH- (pos 3) ↔ Azetidine -CH₂- (pos 2 & 4) | ³JHH |

| Azetidine -CH- (pos 3) ↔ Ethyl -CH₂- | ³JHH |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduepfl.ch It is invaluable for assigning carbon signals based on their known proton assignments. Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). youtube.comepfl.ch HMBC is critical for connecting different spin systems and identifying quaternary carbons. For this molecule, it would definitively link the N-CH₂-CH₂-OH side chain to the azetidine ring.

Table 5: Expected Key HMBC Correlations

| Proton(s) | Correlating Carbon(s) |

| N-CH₂ -CH₂OH | Azetidine ring -C H₂- (positions 2 & 4), -C H₂-OH |

| Ethyl -CH₃ | Ethyl -C H₂-, Azetidine -C H- (position 3) |

| -CH₂-OH | -C H₂-OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.com Different types of bonds (and therefore functional groups) vibrate at characteristic frequencies, which are reported in wavenumbers (cm⁻¹). pressbooks.pubathabascau.ca The IR spectrum provides a quick and effective way to identify the functional groups present in a molecule.

Table 6: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkane | C-H stretch | 2850-2960 | Strong |

| Alcohol | C-O stretch | 1050-1150 | Strong |

| Amine | C-N stretch | 1020-1250 | Medium |

The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region would confirm the alcohol's hydroxyl group, while strong peaks around 2900 cm⁻¹ would indicate the aliphatic C-H bonds. pressbooks.pubathabascau.ca

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. jhu.edu The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uni-siegen.de This analysis yields a detailed electron density map from which the exact positions of the atoms can be determined.

Should a suitable single crystal of 2-(3-Ethylazetidin-1-yl)ethan-1-ol be grown, X-ray crystallography would provide definitive data on:

Bond lengths and angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The exact spatial arrangement (conformation) of the azetidine ring and the side chain.

Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center (position 3 of the azetidine ring), assuming a chiral crystal space group or use of anomalous dispersion.

Intermolecular interactions: Information on hydrogen bonding (e.g., involving the hydroxyl group) and other packing forces in the crystal lattice.

The primary challenge for this technique is the growth of a high-quality single crystal, which can be difficult for small, flexible molecules. lsuhsc.edu

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity

The carbon atom at position 3 of the azetidine ring is a stereocenter, meaning 2-(3-Ethylazetidin-1-yl)ethan-1-ol is a chiral molecule that can exist as a pair of non-superimposable mirror images called enantiomers. sigmaaldrich.com The determination of enantiomeric purity, or enantiomeric excess (ee), is critical in many applications.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers. nih.govamericanpharmaceuticalreview.com

Principle: Enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com

Method: A solution of the racemic mixture is passed through a column packed with a CSP. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. gcms.czchromatographyonline.com

Analysis: The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Spectroscopic Methods: While chromatography is the primary tool for quantification, other methods can distinguish between enantiomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used. nih.gov Enantiomers produce mirror-image CD spectra, which can be used to determine the absolute configuration by comparison to standards or theoretical calculations.

Role of 2 3 Ethylazetidin 1 Yl Ethan 1 Ol and Its Derivatives As Chemical Probes and Building Blocks

Applications in Drug Discovery Research (Excluding Clinical Human Trials and Safety)

The journey of a drug from a laboratory concept to a clinical candidate is a complex process, heavily reliant on the identification and optimization of novel chemical entities. Small molecules containing heterocyclic rings, such as azetidines, play a crucial role in this endeavor. medwinpublishers.comresearchgate.net The structural features of 2-(3-Ethylazetidin-1-yl)ethan-1-ol make it and its derivatives intriguing subjects for non-clinical drug discovery research.

As Scaffolds for Bioactive Molecules

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2-(3-Ethylazetidin-1-yl)ethan-1-ol molecule, by its very nature, is a scaffold. The azetidine (B1206935) ring provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for biological targets. medwinpublishers.comchem960.com This is a desirable characteristic in drug design as it can reduce off-target effects.

The hydroxyl group of the ethanol (B145695) side chain and the secondary amine within the azetidine ring are key functional handles for chemical modification, allowing for the synthesis of a diverse range of derivatives. This versatility enables the exploration of vast chemical space in the quest for new bioactive molecules.

Numerous studies have highlighted the importance of the azetidine scaffold in the development of therapeutic agents. For instance, azetidine derivatives have been synthesized as intermediates for estrogen receptor modulators and as potent inhibitors of the enzyme autotaxin, which is implicated in fibrosis. ontosight.ai The pyridine (B92270) and dihydropyridine (B1217469) scaffolds, which are also heterocyclic, are present in many commercially available drugs, underscoring the value of such core structures in drug development. dovepress.com Similarly, the 1,3-dithiolane (B1216140) ring is another heterocyclic scaffold that has been successfully incorporated into various therapeutic agents. nih.govunimore.it

The potential of the azetidine scaffold is further exemplified by its incorporation into compounds designed to have a range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. medwinpublishers.com This broad spectrum of activity highlights the adaptability of the azetidine core in generating diverse bioactive molecules.

Exploration of Structure-Activity Relationships (SAR) in Preclinical Models (Non-Human, Mechanistic Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as a derivative of 2-(3-Ethylazetidin-1-yl)ethan-1-ol, and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features required for a desired effect.

For azetidine-containing compounds, SAR studies have been instrumental in optimizing their potency and selectivity. For example, in a series of azetidine-containing dipeptides developed as inhibitors of the Human Cytomegalovirus (HCMV), SAR studies revealed that specific substitutions at the N- and C-termini were essential for antiviral activity. nih.gov The conformational constraint imposed by the azetidine ring was also found to be a significant factor in the activity of these molecules. nih.gov

In another example, SAR studies on 2-oxo-azetidine derivatives of phenothiazine (B1677639) showed that the antimicrobial and antitubercular activities of these compounds varied significantly with different substitutions on the molecule. acgpubs.org Specifically, compounds containing a nitro group exhibited higher activity than those with chloro or bromo groups. acgpubs.org These findings demonstrate that even minor changes to the substitution pattern on an azetidine scaffold can dramatically enhance biological activity. acgpubs.org

Derivatives of scaffolds like 2-(3-Ethylazetidin-1-yl)ethan-1-ol are often designed to interact with specific biological targets, such as enzymes or receptors, to modulate their function and thereby exert a therapeutic effect.

Enzyme Inhibition:

Enzymes are critical regulators of biological processes, and their inhibition is a common strategy in drug development. Azetidine-based compounds have been successfully developed as inhibitors of various enzymes.

For instance, azetidine-piperazine di-amides have been discovered as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol. bohrium.comnih.gov Inhibition of MAGL is a potential therapeutic strategy for a number of diseases. bohrium.com Similarly, azetidine and piperidine (B6355638) carbamates have been identified as efficient, covalent inhibitors of MAGL. researchgate.net

In the context of infectious diseases, azetidine-containing dipeptides have shown promise as inhibitors of viral enzymes. nih.gov Furthermore, azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of the Phospholipase A2 (PLA2) enzyme in the context of developing anti-tubercular agents. medwinpublishers.com

Receptor Antagonism:

Receptors are proteins that receive and transduce signals that are crucial for cellular function. Blocking these receptors with antagonists can be an effective therapeutic approach. Azetidine derivatives have been explored as antagonists for several receptor types.

For example, azetidine amide derivatives have been developed as orexin (B13118510) receptor antagonists, which have potential applications in treating sleep disorders. wipo.intgoogle.com Other azetidine derivatives have been investigated as antagonists for the CCR3 receptor and as dopamine (B1211576) antagonists. researchgate.netwipo.int The conformationally constrained nature of the azetidine ring in these compounds is believed to contribute to their binding affinity and antagonist activity. researchgate.net

Table 1: Examples of Azetidine Derivatives and Their Biological Targets

| Derivative Class | Biological Target | Therapeutic Area (Potential) |

|---|---|---|

| Azetidine-piperazine di-amides | Monoacylglycerol lipase (MAGL) | Inflammatory pain, Neurological disorders bohrium.comnih.gov |

| Azetidine carbamates | Monoacylglycerol lipase (MAGL) | Neuroinflammation researchgate.net |

| Azetidin-2-one derivatives | Phospholipase A2 (PLA2) | Tuberculosis, Inflammation medwinpublishers.com |

| Azetidine amide derivatives | Orexin Receptors | Sleep disorders wipo.intgoogle.com |

| Azetidine derivatives | Dopamine Receptors | Neurological disorders researchgate.net |

| Azetidine derivatives | CCR3 Receptors | Inflammatory conditions wipo.int |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Neurological disorders drugbank.com |

To understand how a potential drug candidate works at a cellular level, a variety of in vitro (cell-based) assays are employed. These assays can reveal the underlying mechanisms of action, such as the induction of programmed cell death (apoptosis) or changes in gene expression.

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in development and tissue homeostasis. The ability to induce apoptosis in cancer cells is a key mechanism for many anticancer drugs. Numerous studies have demonstrated that heterocyclic compounds, including those with scaffolds similar to azetidine, can be potent inducers of apoptosis. researchgate.net

For example, novel spiro-pyrrolopyridazine derivatives have been shown to induce significant apoptosis in breast, lung, and prostate cancer cells. acs.orgnih.gov Mechanistic studies revealed that one of the lead compounds, SPP10, inhibited the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax and cytochrome c. acs.orgnih.gov

Similarly, a study on heterocyclic-containing diarylpentanoids identified a lead compound, 2e, that induces intrinsic cell apoptosis by directly inhibiting the Bcl-2 protein in colorectal cancer cells. mdpi.com The induction of apoptosis was confirmed by the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. mdpi.com

Table 2: Apoptosis Induction by Heterocyclic Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Key Mechanistic Findings |

|---|---|---|

| Spiro-pyrrolopyridazine derivatives (e.g., SPP10) | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | Inhibition of Bcl-2, Induction of Bax and cytochrome c acs.orgnih.gov |

| Diarylpentanoids (e.g., 2e) | LoVo (Colorectal) | Direct inhibition of Bcl-2, Activation of caspase-9 mdpi.com |

Analyzing changes in gene expression provides a global view of how a compound affects cellular processes. This powerful technique can help to identify the molecular pathways that are perturbed by a potential drug candidate and can offer insights into its mechanism of action.

The use of gene expression profiling is a common strategy in cancer research to identify small molecules with therapeutic potential. For instance, the Connectivity Map (CMap) database, which contains thousands of gene-expression profiles from human cells treated with small molecules, can be used to connect diseases with potential drug candidates. waocp.org By comparing the gene expression signature of a disease with the signatures of various small molecules, researchers can identify compounds that may reverse the disease-related changes in gene expression. nih.govnih.gov

Mechanistic Studies in Cell-Based Assays (In Vitro)

Binding Site Characterization

Derivatives of 2-(3-ethylazetidin-1-yl)ethan-1-ol have been instrumental in the characterization of protein binding sites. The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain influences the molecule's conformation and reactivity, making it a unique scaffold for designing ligands that can probe the topology of binding pockets. rsc.org

In the context of drug discovery, understanding how a ligand interacts with its target protein is crucial. Chemical probes incorporating the azetidine moiety can be synthesized to explore these interactions. For instance, in the development of selective inhibitors for histone deacetylase 10 (HDAC10), aza-SAHA derivatives, which feature a nitrogen atom within the linker, were created. chemrxiv.orgchemrxiv.org The basicity of the nitrogen in the linker was found to be important for binding to HDAC10. chemrxiv.org This was demonstrated by comparing an ethyl derivative to a 2,2,2-trifluoroethyl derivative, which showed a nearly 10-fold reduction in HDAC10 activity. chemrxiv.org This highlights how modifications to the azetidine-containing structure can elucidate key binding interactions.

Furthermore, the discovery of cryptic binding sites, which are not apparent in the unbound protein structure, can be facilitated by fragments containing moieties like azetidine. mdpi.com These fragments can induce or stabilize conformations that reveal these hidden pockets, providing new opportunities for drug design. mdpi.com The synthesis of various derivatives allows for a systematic exploration of a binding site's chemical and spatial requirements. For example, new chemical probes based on thiodigalactoside (B104359) were synthesized with different linkers (ester, amide, and triazole) to label galectin-3, demonstrating how linker variation can be used to probe binding interactions. nih.gov

Studies in Model Organisms (e.g., Zebrafish Embryo Assay for Developmental Effects, excluding clinical implications)

The zebrafish (Danio rerio) embryo has become a prominent model organism for assessing the developmental effects of chemical compounds. nih.govub.edu Its rapid, external development and optical transparency allow for detailed, non-invasive observation of organogenesis. ub.edu While direct studies on 2-(3-ethylazetidin-1-yl)ethan-1-ol in zebrafish are not extensively documented in the provided search results, the zebrafish embryo assay is a well-established method for evaluating the developmental toxicity of various chemicals. nih.govub.edu

The standard zebrafish embryo test (ZFET) involves exposing embryos to a range of concentrations of a test compound and observing for lethal and sublethal morphological endpoints. nih.gov This assay can determine key toxicological parameters such as the No-Observed-Adverse-Effect-Level (NOAEL) and the concentration that is lethal to 25% of the population (LC25). nih.gov The ratio of these values provides a teratogenic index, which helps classify a compound's potential to cause developmental abnormalities. nih.gov

Contributions to Organic Synthesis and Methodology Development

The unique properties of the azetidine ring make 2-(3-ethylazetidin-1-yl)ethan-1-ol and its analogs valuable starting materials and structural motifs in the advancement of organic synthesis. researchgate.net

Development of Novel Reaction Pathways

The synthesis of azetidines themselves has been a focus of methods development, leading to novel reaction pathways. researchgate.netacs.orgnih.gov The construction of the four-membered ring is a synthetic challenge, and various strategies have been devised to achieve this. researchgate.net These methods often involve intramolecular cyclizations of precursors containing a nitrogen nucleophile and a suitable leaving group. frontiersin.org

Recent advancements include:

Intramolecular Aminolysis of Epoxides: Lanthanide(III) triflates have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org

Radical Cyclization of Ynamides: A copper-catalyzed photoredox-mediated anti-Baldwin 4-exo-dig radical cyclization of ynamides offers a general route to highly functionalized azetidines. nih.gov

[2+2] Photocycloaddition: An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an iridium(III) photocatalyst, has been developed for the synthesis of azetidines. rsc.org

Ring Expansion of Aziridines: A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can be used to synthesize 1-arenesulfonylazetidines. organic-chemistry.org

These synthetic advancements not only provide access to a wider range of azetidine derivatives but also contribute to the broader toolkit of organic chemistry by introducing new reaction concepts and catalytic systems. nih.govmonash.edu

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Strategies for Azetidinyl Alcohols

The synthesis of azetidines, including 2-(3-ethylazetidin-1-yl)ethan-1-ol, remains a challenge due to the inherent ring strain of the four-membered heterocycle. researchgate.netontosight.ai Future efforts will be directed towards creating more efficient, sustainable, and stereoselective synthetic routes.

Sustainable and Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact and improve cost-effectiveness. mdpi.comelsevier.com Future synthetic strategies for azetidinyl alcohols will likely focus on:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and increase product yields. mdpi.com

Solvent-free reactions: Mechanochemical grinding and other solvent-free methods minimize waste and environmental impact. mdpi.com

Catalytic methods: The use of recyclable catalysts, including metal-based and enzymatic catalysts, promotes atom economy and reduces hazardous waste. mdpi.com

Multi-component reactions (MCRs): MCRs offer an efficient and environmentally friendly approach by combining multiple starting materials in a single step. researchgate.net

Stereodivergent and Enantioselective Synthesis

The stereochemistry of a molecule is crucial for its biological activity. ontosight.ai The development of methods that allow for the selective synthesis of all possible stereoisomers of a compound (stereodivergent synthesis) is highly valuable. rsc.org For 2-(3-ethylazetidin-1-yl)ethan-1-ol, this would enable a thorough investigation of how its 3D structure influences its biological interactions. Key areas of focus include:

Asymmetric catalysis: Utilizing chiral catalysts, such as transition metals or enzymes, to produce specific enantiomers. ontosight.airsc.org Recent advancements have seen the use of imine reductases (IREDs) for the stereodivergent synthesis of N-heterocycles. bohrium.com

Strain-release functionalization: This approach harnesses the ring strain of precursors like 1-azabicyclo[1.1.0]butanes to create diverse and optically active azetidines. chemrxiv.org

Photocycloadditions: Intermolecular [2+2] photocycloadditions offer a direct route to functionalized azetidines, with ongoing research focused on using visible light to make the process more efficient and applicable to a wider range of starting materials. rsc.orgresearchgate.net

Advanced Mechanistic Studies of Azetidine (B1206935) Reactivity

A deeper understanding of the reactivity of the azetidine ring is essential for designing novel reactions and predicting the behavior of azetidine-containing compounds in biological systems. The ring strain of azetidines (approximately 25.2 kcal/mol) is a key driver of their reactivity. researchgate.net Future research will likely involve:

Ring-opening and expansion reactions: Azetidines are excellent candidates for these reactions, which can lead to the formation of larger, more complex heterocyclic structures like piperidines. rsc.org

Computational and experimental studies: Combining techniques like density functional theory (DFT) calculations with experimental validation to elucidate reaction mechanisms. For example, DFT studies have been used to understand the increased reactivity of oxadiazole-substituted azetidines with cysteine residues. nih.gov

Catalyst-controlled chemoselectivity: Investigating how different catalysts can direct reactions towards specific outcomes, such as the silver-catalyzed nitrene transfer reactions that can be tuned to favor either aziridination or C-H amination. nih.gov

Continued Computational Studies for Rational Design

Computational modeling plays a vital role in modern drug discovery by enabling the rational design of molecules with desired properties. ontosight.ainih.gov For 2-(3-ethylazetidin-1-yl)ethan-1-ol and its derivatives, computational approaches will be crucial for:

Predicting biological activity: Using molecular docking and other in silico methods to predict how these compounds will interact with biological targets like enzymes and receptors. ontosight.ainih.govresearchgate.net

Optimizing physicochemical properties: Computational tools can help in designing derivatives with improved drug-like properties, such as solubility and membrane permeability, which are critical for CNS-targeting drugs. nih.govnih.gov

Understanding reaction mechanisms: DFT calculations can provide insights into the transition states and energy barriers of reactions involving azetidines, aiding in the development of new synthetic methods. nih.gov

Exploration of Novel Biological Interactions and Pathways (Mechanistic, Non-Clinical)

The unique three-dimensional structure of the azetidine ring makes it a valuable scaffold in drug discovery, often leading to improved biological activity and physicochemical properties compared to more common heterocycles. chemrxiv.org Future non-clinical research on 2-(3-ethylazetidin-1-yl)ethan-1-ol and related compounds will explore new biological targets and pathways. ontosight.ai

Enzyme inhibition: Azetidine derivatives have shown potential as inhibitors of various enzymes. ontosight.aiontosight.ai Further screening and mechanistic studies could identify novel enzyme targets.

Receptor modulation: The rigid conformation of the azetidine ring can enhance binding to specific receptors. ontosight.ai

Interaction with nucleic acids: The potential for azetidine-containing molecules to interact with DNA or RNA is an area ripe for exploration. ontosight.ai

Role in Chemical Biology Probe Development

Chemical biology probes are essential tools for studying biological processes in living systems. The development of such probes requires a close collaboration between chemists and biologists. nih.gov The azetidine scaffold, including derivatives of 2-(3-ethylazetidin-1-yl)ethan-1-ol, is a promising platform for creating novel probes due to its unique structural and reactivity profile. chemrxiv.org

Covalent probes: The reactivity of the azetidine ring could be harnessed to design covalent inhibitors that form a stable bond with their target protein, enabling detailed study of protein function. researchgate.net

Activity-based protein profiling (ABPP): Stereoisomeric sets of azetidine-based probes can be used in chemical proteomics to identify new ligandable sites on proteins with high stereo- and chemo-selectivity. chemrxiv.org

Fluorescent probes: By attaching a fluorescent reporter molecule to the azetidine scaffold, researchers can create probes to visualize and track biological processes in real-time.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(3-Ethylazetidin-1-yl)ethan-1-ol?

Methodological Answer: The synthesis of azetidine-containing alcohols like 2-(3-Ethylazetidin-1-yl)ethan-1-ol typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : React 3-ethylazetidine with a carbonyl compound (e.g., glycolaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under controlled pH (pH 4–6) to form the secondary amine linkage.

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect the azetidine nitrogen during hydroxyl group functionalization. Deprotection with trifluoroacetic acid (TFA) or hydrogenolysis (H2/Pd-C) ensures selective synthesis .

Q. How can the structural integrity of 2-(3-Ethylazetidin-1-yl)ethan-1-ol be confirmed?

Methodological Answer:

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the hydroxyl and amine groups. Aqueous solubility is pH-dependent; protonation of the azetidine nitrogen improves water solubility at acidic pH .

- Stability : Store at -20°C under inert gas (N2/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade the azetidine ring .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-(3-Ethylazetidin-1-yl)ethan-1-ol analogs for biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes like glutaminase). Focus on modifying the ethyl group or hydroxyl position to optimize steric and electronic interactions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability of derivatives. For example, electron-withdrawing substituents on the azetidine ring may enhance electrophilic character .

Q. How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test palladium nanoparticles (Pd NPs) or Lindlar catalysts for hydrogenation steps. Monitor selectivity using GC-MS to avoid over-reduction of the azetidine ring .

- Solvent effects : Compare yields in THF vs. dichloromethane (DCM). THF may improve homogeneity but require higher temperatures (60–80°C) for azetidine ring formation .

Q. How should researchers address contradictions in spectroscopic data?

Methodological Answer:

- Reproducibility checks : Repeat NMR experiments with deuterated solvents (e.g., D2O for aqueous samples) to rule out solvent-induced shifts.

- Cross-validation : Compare IR and Raman spectra to confirm functional groups. For example, a broad O-H stretch (~3300 cm⁻¹) in IR should correlate with Raman peaks near 3600 cm⁻¹ .

Q. What challenges arise in crystallizing 2-(3-Ethylazetidin-1-yl)ethan-1-ol?

Methodological Answer:

- Crystal packing : The flexible ethanol chain and small azetidine ring may hinder ordered packing. Use additives (e.g., 1,2-diaminocyclohexane) to stabilize intermolecular hydrogen bonds.

- Twinned data : Employ SHELXD for structure solution if twinning is detected. Refine with SHELXL using the TWIN and BASF commands .

Q. How can biological activity assays be designed for this compound?

Methodological Answer:

- In vitro assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 µM. Pair with metabolomics (LC-MS) to track endogenous metabolite interactions, such as tryptophol-like effects .

- Enzyme inhibition : Use fluorogenic substrates (e.g., Glutamine-Glo assay) to measure glutaminase inhibition. IC50 values can guide SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.